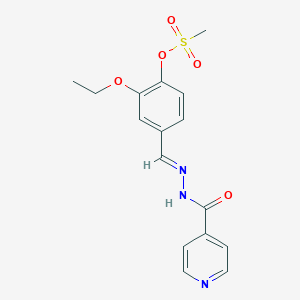![molecular formula C28H34N6O4 B304859 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304859.png)
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as LMT-28, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have promising properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone works by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to changes in cellular processes and signaling pathways, which can be studied to gain a better understanding of various biological processes.
Biochemical and Physiological Effects
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have a range of biochemical and physiological effects, including the inhibition of various enzymes and proteins involved in cell signaling and gene expression. Additionally, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one limitation of using 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is that its effects may not be applicable to all biological systems, and further research is needed to determine its full range of applications.
Future Directions
There are several future directions for the use of 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in scientific research. One potential area of study is the development of new treatments for inflammatory diseases, as 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have anti-inflammatory properties. Additionally, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone may be used to study the role of specific enzymes and proteins in various biological processes, leading to a better understanding of disease mechanisms and potential therapeutic targets.
In conclusion, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a valuable tool for studying various biochemical and physiological processes, with potential applications in the development of new treatments for inflammatory diseases and the study of specific biological processes. Further research is needed to fully understand the range of applications for this compound and its potential limitations.
Synthesis Methods
The synthesis of 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone involves the reaction of 2-[2-(3-methylphenoxy)ethoxy]benzaldehyde with 2,6-dimorpholin-4-ylpyrimidin-4-ylhydrazine in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have potential applications in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This property makes it a valuable tool for studying various biochemical and physiological processes, including cell signaling pathways, gene expression, and protein-protein interactions.
properties
Product Name |
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone |
|---|---|
Molecular Formula |
C28H34N6O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[(E)-[2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C28H34N6O4/c1-22-5-4-7-24(19-22)37-17-18-38-25-8-3-2-6-23(25)21-29-32-26-20-27(33-9-13-35-14-10-33)31-28(30-26)34-11-15-36-16-12-34/h2-8,19-21H,9-18H2,1H3,(H,30,31,32)/b29-21+ |
InChI Key |
JTXCOBJWOLKMIC-XHLNEMQHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304778.png)
![(6Z)-6-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304779.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)
![6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
![(4E)-4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B304792.png)
![2-heptyl-5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304793.png)
![(6E)-5-imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304797.png)
![5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304799.png)